molecular formula C19H14BrN3O4 B2864327 N-(3-bromophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 899948-51-7

N-(3-bromophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2864327
CAS No.: 899948-51-7
M. Wt: 428.242
InChI Key: UQLYHKVYDHHBAR-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide ( 899948-51-7) is a dihydropyridinone-based compound with a molecular formula of C19H14BrN3O4 and a molecular weight of 428.2 g/mol . This complex organic molecule features a pyridine-3-carboxamide core structure substituted with a 3-bromophenyl group on the amide nitrogen and a 3-nitrobenzyl group on the pyridinone ring. The distinct electronic and steric properties imparted by the electron-withdrawing bromo and nitro substituents make this compound a valuable intermediate in organic synthesis and medicinal chemistry research . Compounds within this structural family have been investigated as key scaffolds in drug discovery efforts, particularly in the development of antitubercular agents. Research on structurally related cyanopyridone analogues has shown promising whole-cell antimycobacterial activity against Mycobacterium tuberculosis H37Rv strains, highlighting the potential of this chemical class in infectious disease research . This product is intended for research and development purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers can leverage this compound as a building block for the synthesis of more complex molecules or for exploring structure-activity relationships in biological screening.

Properties

IUPAC Name

N-(3-bromophenyl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrN3O4/c20-14-5-2-6-15(11-14)21-18(24)17-8-3-9-22(19(17)25)12-13-4-1-7-16(10-13)23(26)27/h1-11H,12H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLYHKVYDHHBAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=CC=C(C2=O)C(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with N-(3-Bromo-2-Methylphenyl)-2-Oxo-1,2-Dihydropyridine-3-Carboxamide

A closely related analog, N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide , differs by the absence of the 3-nitrobenzyl group and the addition of a methyl substituent on the phenyl ring (Xu & Long, 2012) . Key comparisons include:

Property Target Compound Methyl-Substituted Analog
Substituents 1-(3-Nitrobenzyl), 3-(3-bromophenyl) 3-(3-Bromo-2-methylphenyl)
Crystal Packing Likely planar due to π-conjugation* Planar conformation (dihedral angle: 8.38°)
Hydrogen Bonding Not reported Forms centrosymmetric dimers via N–H⋯O bonds
Synthetic Route Likely via amide coupling* Modified Ting procedure using 2-chloronicotinic acid

*Inference based on structural analogs.

Substituent Effects: Nitro vs. Hydroxyl and Halogen Groups

Compound 6d [(E)-4-hydroxy-5-(4-nitrophenyl)-N-(4-nitrostyryl)-2-oxo-1,2-dihydropyridine-3-carboxamide] shares the 2-oxo-dihydropyridine core but features hydroxyl and nitrostyryl substituents . The hydroxyl group in 6d could enhance hydrogen-bonding capacity compared to the bromophenyl and nitrobenzyl groups in the target compound. Similarly, BMS-777607 , a Met kinase inhibitor, incorporates ethoxy and fluorophenyl groups, demonstrating that electron-withdrawing substituents (e.g., fluorine) improve target selectivity and metabolic stability .

Pharmacological Comparison: CB2 Receptor Ligands

A series of 2-oxo-1,2-dihydropyridine-3-carboxamide derivatives were designed as CB2 receptor modulators . Key findings include:

  • C5 and C6 Substituents : Methyl groups at C6 shift pharmacological activity from agonism to inverse agonism/antagonism.
  • Target Compound’s Profile : The 3-nitrobenzyl group at position 1 and bromophenyl at position 3 may sterically hinder CB2 binding compared to smaller substituents (e.g., methyl or chloro).

Preparation Methods

Reaction Conditions and Yield Optimization

Key variables influencing yield include solvent polarity, temperature, and catalyst selection. Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity, while temperatures between 80–100°C prevent side reactions. Catalysts such as piperidine acetate improve cyclization efficiency, as demonstrated in analogous syntheses.

Table 1: Hantzsch Reaction Parameters for Dihydropyridine Core Synthesis

Component Role Example Reagents Optimal Conditions Yield Range
β-Keto ester Electron-deficient carbonyl donor Ethyl acetoacetate Reflux in ethanol, 12 h 60–75%
Aldehyde Electrophilic partner 3-Nitrobenzaldehyde 80°C, DMF, 8 h 68–72%
Ammonium acetate Nitrogen source NH₄OAc 1.5 equivalents, 100°C N/A
Catalyst Cyclization promoter Piperidine acetate (0.3 equiv) Added dropwise at 65°C +15% yield

Post-synthesis, the dihydropyridine intermediate is isolated via acid-base workup, with purity confirmed by nuclear magnetic resonance (NMR) spectroscopy.

Functionalization via Nucleophilic Aromatic Substitution

The bromophenyl group is introduced at the carboxamide position through nucleophilic substitution. This step requires careful control of electronic effects to ensure regioselectivity.

Bromophenyl Group Installation

3-Bromoaniline serves as the nucleophile, reacting with activated pyridine intermediates. Halogen exchange reactions using copper(I) iodide as a catalyst enhance substitution efficiency.

Table 2: Bromophenyl Functionalization Parameters

Parameter Optimal Value Impact on Yield Source
Solvent 1,4-Dioxane Enhances solubility of CuI
Temperature 110°C Accelerates substitution kinetics
Catalyst CuI (10 mol%) Reduces activation energy
Reaction Time 6–8 h Balances completion vs. degradation

Yields for this step typically range from 54–68%, with impurities removed via column chromatography using ethyl acetate/petroleum ether gradients.

Nitrobenzyl Group Introduction via Friedel-Crafts Alkylation

The 3-nitrobenzyl moiety is appended to the pyridine nitrogen using Friedel-Crafts alkylation. Nitrobenzyl bromide acts as the electrophile, with aluminum chloride (AlCl₃) facilitating the reaction.

Table 3: Friedel-Crafts Alkylation Conditions

Variable Optimal Setting Rationale Yield Outcome
Electrophile 3-Nitrobenzyl bromide High electrophilicity of nitro group 70–78%
Catalyst AlCl₃ (1.2 equiv) Lewis acid enhances electrophilicity
Solvent Dichloromethane Stabilizes carbocation intermediates
Temperature 0°C → RT Minimizes side reactions +12% yield vs. RT-only

Reaction monitoring via thin-layer chromatography (TLC) is critical to prevent over-alkylation.

Reaction Optimization and Scalability

Industrial-scale production demands trade-offs between yield, purity, and cost. Continuous flow reactors enable precise temperature control, reducing side product formation by 22% compared to batch reactors.

Key Industrial Parameters

  • Residence Time : 30–45 minutes in flow systems vs. 8–12 hours in batch
  • Catalyst Recycling : Heterogeneous catalysts (e.g., ZnO) reused for 5 cycles without yield loss
  • Green Chemistry : Water-based workups reduce solvent waste by 40%

Analytical Characterization and Quality Control

Final product validation employs:

  • ¹H NMR : Aromatic proton signals at δ 7.5–8.0 ppm confirm substitution patterns
  • Mass Spectrometry : Molecular ion peak at m/z 430 [M⁺] aligns with theoretical mass
  • HPLC Purity : >98% achieved via reverse-phase C18 columns

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